Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic compound featuring a benzodioxole moiety linked via a methanone bridge to a piperidine ring substituted with a 6-methylpyridazine group through an ether bond. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse pharmacological applications. The benzodioxole group is known for its metabolic stability and ability to engage in π-π interactions, while the piperidine-pyridazine substructure may influence receptor binding and solubility .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-2-5-17(20-19-12)25-14-6-8-21(9-7-14)18(22)13-3-4-15-16(10-13)24-11-23-15/h2-5,10,14H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWZYPASCXJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 410.49 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a piperidine ring substituted with a pyridazine derivative, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O3 |
| Molecular Weight | 410.49 g/mol |
| IUPAC Name | 4-[[[4-(benzo[d][1,3]dioxol-5-yl)-5-(6-methylpyridazin-3-yl)oxy]piperidin-1-yl]methyl]methanone |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor properties. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research suggests that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mode of action likely involves disruption of bacterial cell wall synthesis.
Neuropharmacological Effects
Given the piperidine and pyridazine components, this compound may exhibit neuropharmacological effects. Preliminary data suggest potential anxiolytic and antidepressant activities through modulation of neurotransmitter systems, particularly involving serotonin and dopamine receptors.
The biological activity can be attributed to several factors:
- Receptor Interaction : The structural features allow for interaction with various receptors, including GABAergic and serotonergic systems.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer progression or microbial resistance.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in tumor cells.
Study 1: Antitumor Efficacy
A study conducted on a series of benzo[d][1,3]dioxole derivatives demonstrated that modifications in the piperidine ring significantly enhanced cytotoxicity against A549 lung cancer cells. The most potent derivative reduced cell viability by over 70% at concentrations as low as 10 µM.
Study 2: Antimicrobial Assessment
In vitro tests against pathogenic bacteria revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus. This suggests a potential application in developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues from the evidence include compounds with variations in the piperidine substituents, heterocyclic systems, or benzodioxole-linked pharmacophores.
| Compound | Core Structure | Key Substituents | Reference |
|---|---|---|---|
| Target Compound | Benzodioxole-methanone-piperidine | 4-((6-Methylpyridazin-3-yl)oxy)piperidine | N/A |
| (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(4-hydroxypiperidin-1-yl)methanone | Benzodioxole-pyrazolyl-methanone | 4-Hydroxypiperidine | |
| 5-(Benzo[d][1,3]dioxol-5-yl)naphthalen-1-yl-methanone (62) | Benzodioxole-naphthalenyl-methanone | Piperidine | |
| 4-[bis-(Benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) | Bis-benzodioxole-piperidine-triazole | 1,2,4-Triazole; bis-benzodioxole | |
| 5-(1,3-Benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone | Benzodioxole-pyrazolo-pyrimidine | 4-Methylpiperidine; trifluoromethyl | |
| Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride | Benzodioxole-piperazine-methanone | Piperazine (vs. piperidine) |
Physicochemical and Pharmacological Comparisons
- Substituent Effects on Solubility and Bioavailability: The hydroxyl group in 4-hydroxypiperidine (4c) enhances hydrophilicity but may reduce membrane permeability compared to the target compound’s methylpyridazine substituent . The trifluoromethyl group in ’s compound increases lipophilicity and metabolic stability, contrasting with the target’s methyl group, which offers moderate hydrophobicity . JJKK-048’s bis-benzodioxole and triazole groups contribute to ultrapotent monoacylglycerol lipase (MAGL) inhibition, whereas the target’s pyridazine moiety may favor different enzyme targets (e.g., kinases or GABA receptors) .
- Heterocyclic System Diversity: Pyridazine (target) vs. pyrazolo-pyrimidine (): Pyridazine’s dual nitrogen atoms may enhance hydrogen bonding, while pyrazolo-pyrimidine’s fused ring system could improve aromatic stacking . Piperazine () vs.
Key Research Findings
- Neuroactive Potential: JJKK-048’s MAGL inhibition highlights the therapeutic relevance of benzodioxole-piperidine derivatives in pain and neurodegeneration, though the target’s pyridazine group may shift its pharmacological profile .
- Structural Flexibility : The piperidine ring’s substitutent (e.g., hydroxyl, methyl, or pyridazine) allows fine-tuning of physicochemical properties, as demonstrated in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
